(2-(Dimethylamino)-5-methylphenyl)boronic acid
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Overview
Description
(2-(Dimethylamino)-5-methylphenyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a carbon atom. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various chemical applications, including organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Dimethylamino)-5-methylphenyl)boronic acid can be achieved through several methods. One common approach involves the borylation of aryl halides using a palladium-catalyzed Suzuki-Miyaura coupling reaction. This method typically employs a boronic acid or boronate ester as the boron source and an aryl halide as the substrate. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. These reactions are optimized for high yield and efficiency, utilizing continuous flow reactors and advanced catalytic systems to minimize reaction times and maximize product output .
Chemical Reactions Analysis
Types of Reactions: (2-(Dimethylamino)-5-methylphenyl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or boronic anhydrides.
Reduction: Reduction reactions can convert the boronic acid group to a borane or boronate ester.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Conditions often involve the use of bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) in polar solvents
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Boranes or boronate esters.
Substitution: Various substituted aryl compounds
Scientific Research Applications
(2-(Dimethylamino)-5-methylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-(Dimethylamino)-5-methylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as:
Comparison with Similar Compounds
Phenylboronic Acid: Similar in structure but lacks the dimethylamino and methyl groups.
4-(Dimethylamino)phenylboronic Acid: Similar but with the dimethylamino group at the para position.
2-Methylphenylboronic Acid: Similar but lacks the dimethylamino group
Uniqueness: (2-(Dimethylamino)-5-methylphenyl)boronic acid is unique due to the presence of both the dimethylamino and methyl groups, which enhance its reactivity and binding affinity in various chemical and biological applications. This makes it a valuable compound for specialized research and industrial applications .
Properties
Molecular Formula |
C9H14BNO2 |
---|---|
Molecular Weight |
179.03 g/mol |
IUPAC Name |
[2-(dimethylamino)-5-methylphenyl]boronic acid |
InChI |
InChI=1S/C9H14BNO2/c1-7-4-5-9(11(2)3)8(6-7)10(12)13/h4-6,12-13H,1-3H3 |
InChI Key |
UXYKGIKTYMYBIX-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C=CC(=C1)C)N(C)C)(O)O |
Origin of Product |
United States |
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